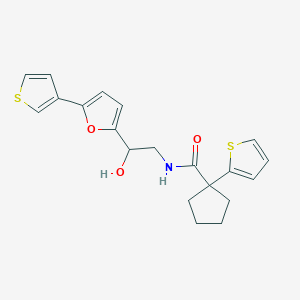

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-15(17-6-5-16(24-17)14-7-11-25-13-14)12-21-19(23)20(8-1-2-9-20)18-4-3-10-26-18/h3-7,10-11,13,15,22H,1-2,8-9,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCBINMECAQXQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes thiophene and furan rings, which are known for their biological activity. The molecular formula is , with a molecular weight of 365.45 g/mol. Its structural uniqueness may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Molecular Targets : The compound likely interacts with enzymes and receptors, particularly those involved in signaling pathways such as:

- MAPK/ERK pathway

- PI3K/Akt pathway

- NF-κB pathway

These pathways are crucial in regulating cell proliferation, apoptosis, and inflammatory responses.

1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting key kinases involved in tumor growth. For instance, studies have shown that modifications to the structure can enhance potency against specific cancer cell lines, demonstrating IC50 values in the low nanomolar range for certain kinases such as BMX and BTK .

2. Anti-inflammatory Effects

The compound has potential applications in treating inflammatory diseases. It may modulate the NF-κB pathway, which is a critical regulator of inflammation. By inhibiting this pathway, the compound could reduce the expression of pro-inflammatory cytokines.

3. Antimicrobial Activity

Preliminary studies suggest that compounds containing thiophene and furan moieties possess antimicrobial properties. This could be attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiophene and furan rings | Anticancer, anti-inflammatory |

| N-(2-hydroxyethyl)-1-thiophenecarboxamide | Thiophene ring only | Moderate anticancer activity |

| N-(5-thiophenyl)-furanamide | Furan ring only | Limited biological activity |

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- Case Study on Anticancer Activity : A study evaluated a series of thiophene-containing compounds against breast cancer cell lines, showing that modifications leading to increased hydrophobicity enhanced cellular uptake and cytotoxicity .

- Inflammation Model : In a murine model of inflammation, administration of a related compound resulted in significant reductions in inflammatory markers, supporting the potential use of these compounds in therapeutic settings .

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid

Method :

- Cyclopentane ring formation : Cyclopentanone undergoes condensation with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form 1-(thiophen-2-yl)cyclopentanol.

- Oxidation : The alcohol is oxidized to the ketone using Jones reagent (CrO3/H2SO4) at 0°C, followed by haloform reaction with iodine and NaOH to yield 1-(thiophen-2-yl)cyclopentanecarboxylic acid.

Yield : 68% after recrystallization (ethanol/water).

Characterization :

Preparation of 2-Hydroxy-2-(5-(Thiophen-3-yl)Furan-2-yl)Ethylamine

Method :

- Furan-thiophene coupling : 5-Bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid via Suzuki-Miyaura coupling (Pd(PPh3)4, K2CO3, dioxane/water, 90°C) to form 5-(thiophen-3-yl)furan-2-carbaldehyde.

- Nucleophilic addition : The aldehyde undergoes Henry reaction with nitromethane in methanol (KOH, 0°C), followed by reduction with LiAlH4 to yield 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine.

Yield : 52% after column chromatography (SiO2, hexane/ethyl acetate 3:1).

Characterization :

Amide Coupling

Method :

- Activation : 1-(Thiophen-2-yl)cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at 40°C to form the acid chloride.

- Coupling : The acid chloride reacts with 2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine in DCM with triethylamine (TEA) as a base at 0°C→25°C.

Yield : 74% after purification (SiO2, CH2Cl2/MeOH 95:5).

Characterization :

Optimization Studies

Solvent and Temperature Effects on Amide Yield

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| DCM | 0→25 | 74 |

| DMF | 25 | 68 |

| THF | 40 | 55 |

Comparative Analysis with Structural Analogs

Insight : Hydroxyethyl linkers improve solubility over benzyl groups, facilitating purification.

Challenges and Solutions

Q & A

Q. Basic Research Focus

- X-ray Crystallography : Resolves absolute stereochemistry and confirms spatial arrangements of thiophene/furan substituents. For example, dihedral angles between aromatic rings (e.g., 13.5°–16.1°) can validate computational models .

- 2D NMR (COSY, HSQC, HMBC) : Maps proton-proton coupling and heteronuclear correlations to assign signals for hydroxyl, ethyl, and cyclopentane groups .

- Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., 397.49 g/mol) and fragmentation patterns to detect synthetic byproducts .

What computational strategies can predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Simulate interactions with enzymes/receptors (e.g., kinases, GPCRs) to identify key binding residues and thermodynamic stability .

- Docking Studies (AutoDock Vina, Schrödinger) : Screen against protein databases (e.g., PDB) to prioritize targets. Focus on thiophene and furan moieties, which often interact with hydrophobic pockets .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes for structural analogs, aiding SAR development .

How should researchers address contradictions between experimental bioactivity data and computational predictions?

Q. Advanced Research Focus

- Validation Protocols : Replicate experiments under controlled conditions (e.g., pH, solvent polarity) to rule out artifacts .

- Sensitivity Analysis : Identify computational parameters (e.g., force field choice, solvation models) that disproportionately affect predictions .

- Multi-Method Consensus : Combine MD, QM/MM, and machine learning to cross-validate results. For example, ICReDD’s hybrid approach integrates computation and experiment to resolve discrepancies .

What methodologies are recommended for structure-activity relationship (SAR) studies of derivatives?

Q. Advanced Research Focus

- Scaffold Modification : Replace thiophene/furan groups with bioisosteres (e.g., pyrrole, benzofuran) and assess activity changes. Evidence from analogs (e.g., N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl} derivatives) suggests substituent bulkiness impacts target selectivity .

- Functional Group Profiling : Introduce electron-withdrawing/donating groups (e.g., nitro, methyl) to the cyclopentane or ethyl linker. Monitor effects on solubility and logP via HPLC and shake-flask assays .

- In Silico SAR Tools : Use tools like Schrödinger’s QikProp to predict ADMET properties and prioritize derivatives for synthesis .

How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?

Q. Advanced Research Focus

- Target Deconvolution : Employ affinity chromatography or pull-down assays with biotinylated analogs to identify interacting proteins .

- Kinetic Studies : Measure enzyme inhibition (e.g., IC50, Ki) using fluorogenic substrates. For example, thiophene derivatives often inhibit cytochrome P450 isoforms .

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes in treated cell lines, linking bioactivity to pathways (e.g., neuroinflammation, apoptosis) .

What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

Q. Basic Research Focus

- Chromatographic Optimization : Use gradient elution (HPLC/GC) with polar stationary phases (e.g., C18) to resolve hydroxylated intermediates .

- Protecting Groups : Temporarily block reactive hydroxyl or amine groups (e.g., with tert-butyldimethylsilyl) to prevent side reactions during cyclization .

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and isolate intermediates at optimal conversion points .

How can researchers validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

- Forced Degradation Studies : Expose the compound to acidic/basic (pH 1–13), oxidative (H2O2), and thermal (40–80°C) conditions. Analyze degradation products via LC-MS to identify labile groups (e.g., ester linkages) .

- Plasma Stability Assays : Incubate with human/animal plasma and quantify parent compound loss over time using UPLC .

- Accelerated Stability Testing : Store under high humidity (75% RH) and light (ICH Q1B guidelines) to simulate long-term storage .

Key Notes for Methodological Rigor

- Data Integration : Cross-reference crystallographic (e.g., dihedral angles ) and computational (e.g., ICReDD’s protocols ) data to ensure reproducibility.

- Ethical Compliance : Adhere to safety protocols (e.g., chemical hygiene plans ) when handling reactive intermediates or bioactive derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.